molecular formula C6H10N4 B14610804 2-Pyridinamine, 3-(1-methylhydrazino)- CAS No. 61006-72-2

2-Pyridinamine, 3-(1-methylhydrazino)-

Cat. No.: B14610804
CAS No.: 61006-72-2
M. Wt: 138.17 g/mol
InChI Key: OALTYKDDAXYYCM-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-(1-methylhydrazino)- is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-(1-methylhydrazino)- can be achieved through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .

Industrial Production Methods

Industrial production methods for hydrazinopyridines, including 2-Pyridinamine, 3-(1-methylhydrazino)-, often involve the reduction of corresponding diazonium salts. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-(1-methylhydrazino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, halogenated pyridines, and diazonium salts. The reactions are typically carried out in solvents such as ethanol, acetonitrile, and methylene chloride, under controlled temperature conditions .

Major Products

The major products formed from these reactions include various hydrazinopyridine derivatives, which have applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-(1-methylhydrazino)- involves its interaction with specific molecular targets and pathways. The hydrazino group in the compound is highly reactive, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, 3-(1-methylhydrazino)- is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61006-72-2

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

3-[amino(methyl)amino]pyridin-2-amine

InChI

InChI=1S/C6H10N4/c1-10(8)5-3-2-4-9-6(5)7/h2-4H,8H2,1H3,(H2,7,9)

InChI Key

OALTYKDDAXYYCM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(N=CC=C1)N)N

Origin of Product

United States

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